N-Acetylisopenicillin

Description

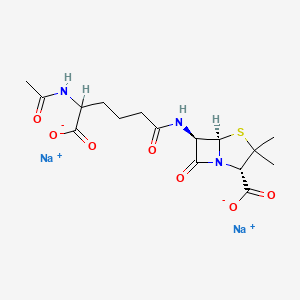

Structure

3D Structure of Parent

Properties

CAS No. |

84713-89-3 |

|---|---|

Molecular Formula |

C16H21N3Na2O7S |

Molecular Weight |

445.4 g/mol |

IUPAC Name |

disodium;(2S,5R,6R)-6-[(5-acetamido-5-carboxylatopentanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H23N3O7S.2Na/c1-7(20)17-8(14(23)24)5-4-6-9(21)18-10-12(22)19-11(15(25)26)16(2,3)27-13(10)19;;/h8,10-11,13H,4-6H2,1-3H3,(H,17,20)(H,18,21)(H,23,24)(H,25,26);;/q;2*+1/p-2/t8?,10-,11+,13-;;/m1../s1 |

InChI Key |

GOLGDHZBVHFUPX-YKTPBDCMSA-L |

SMILES |

CC(=O)NC(CCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Isomeric SMILES |

CC(=O)NC(CCCC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CC(=O)NC(CCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Synonyms |

N-acetylisopenicillin |

Origin of Product |

United States |

Biosynthesis and Enzymology of N Acetylisopenicillin

Biosynthetic Pathways and Precursors

The formation of N-Acetylisopenicillin is intrinsically linked to the central penicillin biosynthetic pathway. Its synthesis involves the modification of a key intermediate, Isopenicillin N, and utilizes the foundational tripeptide precursor, δ-L-α-Aminoadipyl-L-Cysteinyl-D-Valine (ACV).

Derivation from Isopenicillin N and Related Penicillins

This compound is considered a shunt metabolite derived from Isopenicillin N. cdnsciencepub.com The core structure of this compound arises from the acetylation of the amino group in the α-aminoadipyl side chain of Isopenicillin N. This modification highlights a branch point in the metabolic pathway that can lead to different penicillin-type compounds. The isolation of this compound from the culture broth of Streptomyces tokunonensis sp. nov., an organism that also produces Isopenicillin N and Penicillin N, provides direct evidence for this biosynthetic relationship. cdnsciencepub.comnih.gov

Role of δ-L-α-Aminoadipyl-L-Cysteinyl-D-Valine (ACV) and Analogs

The tripeptide δ-L-α-Aminoadipyl-L-Cysteinyl-D-Valine (ACV) is the fundamental building block for all penicillin and cephalosporin (B10832234) antibiotics synthesized by fungi and bacteria. nih.gov It is formed by the non-ribosomal condensation of its three constituent amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine, a reaction catalyzed by ACV synthetase (ACVS). nih.govnih.gov

The biosynthesis of this compound proceeds through the cyclization of an N-acetylated analog of ACV, namely N-acetyl-δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (N-acetyl-ACV). google.com This analog can be synthesized from N-acetyl-L-α-aminoadipic acid. google.com Studies have shown that while N-acetyl-ACV can be a substrate for the cyclization enzyme, the process can also involve an initial deacylation of N-acetyl-ACV to ACV, which is then converted to Isopenicillin N. cdnsciencepub.com

| Precursor Molecule | Description | Role in this compound Biosynthesis |

| Isopenicillin N | A key intermediate in penicillin and cephalosporin biosynthesis. | This compound is formed by the acetylation of Isopenicillin N. cdnsciencepub.com |

| δ-L-α-Aminoadipyl-L-Cysteinyl-D-Valine (ACV) | The universal tripeptide precursor for penicillins and cephalosporins. nih.gov | The N-acetylated form of ACV (N-acetyl-ACV) is a direct precursor that undergoes cyclization. google.com |

| N-acetyl-δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (N-acetyl-ACV) | An analog of ACV with an acetylated aminoadipyl moiety. | Serves as a substrate for Isopenicillin N Synthetase (IPNS) to form this compound. google.com |

Enzymatic Hydrolysis to L-α-Aminoadipic Acid

The identification of this compound can be confirmed through acid hydrolysis, which cleaves the side chain to release L-α-aminoadipic acid. nih.gov This amino acid is a key precursor in the biosynthesis of lysine (B10760008) in many fungi and is also involved in lysine degradation. wikipedia.orgnih.gov The α-aminoadipate reductase enzyme from Penicillium chrysogenum is responsible for activating α-aminoadipic acid, a crucial step in its metabolic pathway. nih.gov The L-isomer of α-aminoadipic acid is a known inhibitor of glutamine synthetase. apexbt.com

Key Enzymatic Transformations and Mechanisms

The synthesis of this compound is governed by specific enzymes that exhibit remarkable catalytic activity and substrate flexibility. The central enzyme in this process is Isopenicillin N Synthetase (IPNS).

Isopenicillin N Synthetase (IPNS) Activity and Substrate Specificity

Isopenicillin N Synthetase (IPNS), also known as cyclase, is a non-heme iron-dependent enzyme that catalyzes the oxidative cyclization of the linear tripeptide ACV to form the bicyclic nucleus of Isopenicillin N. wikipedia.orgnih.govebi.ac.uk This reaction is a critical step in the biosynthesis of all penicillin and cephalosporin antibiotics. wikipedia.org The enzyme utilizes molecular oxygen to remove four hydrogen atoms from the ACV substrate, leading to the formation of the β-lactam and thiazolidine (B150603) rings. nih.gov

The substrate specificity of IPNS is not absolute, and it can accept various analogs of ACV. nih.govresearchgate.net This promiscuity allows for the formation of novel penicillin compounds. Specifically, IPNS can act on N-acetyl-ACV to produce this compound. cdnsciencepub.comgoogle.com However, the efficiency of conversion for ACV analogs is generally lower than that for the natural substrate, ACV. cdnsciencepub.comnih.gov For instance, while the adipyl analog of ACV is an active substrate, its conversion to the corresponding penicillin is significantly less efficient than the natural reaction. cdnsciencepub.com

| Enzyme | Function | Substrate(s) | Product(s) |

| Isopenicillin N Synthetase (IPNS) | Catalyzes the oxidative cyclization to form the penicillin nucleus. wikipedia.orgnih.gov | δ-L-α-Aminoadipyl-L-Cysteinyl-D-Valine (ACV), N-acetyl-ACV cdnsciencepub.comgoogle.com | Isopenicillin N, this compound cdnsciencepub.comgoogle.com |

| ACV Synthetase (ACVS) | Condenses three amino acids to form the ACV tripeptide. nih.govnih.gov | L-α-aminoadipic acid, L-cysteine, L-valine nih.gov | δ-L-α-Aminoadipyl-L-Cysteinyl-D-Valine (ACV) nih.gov |

| α-Aminoadipate Reductase | Activates α-aminoadipic acid. nih.gov | α-aminoadipic acid nih.gov | α-aminoadipyl adenylate nih.gov |

Role of Microbial Enzymes in Biosynthesis (e.g., from Streptomyces tokunonensis and Streptomyces clavuligerus)

Microorganisms, particularly those from the genus Streptomyces, are prolific producers of β-lactam antibiotics and the enzymes involved in their biosynthesis.

Streptomyces tokunonensis : This species is a known producer of this compound. nih.govmedchemexpress.com The isolation of this compound from its culture broth was a key discovery in understanding this branch of the penicillin biosynthetic pathway. nih.gov

Streptomyces clavuligerus : This bacterium is a well-studied producer of various β-lactam compounds, including clavulanic acid and cephamycin C. cdnsciencepub.comnih.govfrontiersin.orgmdpi.com The IPNS enzyme from S. clavuligerus has been isolated and studied for its ability to process ACV analogs. cdnsciencepub.com Crude enzyme preparations from S. clavuligerus have been shown to convert N-acetyl-ACV to Isopenicillin N, a process that involves a deacylating protease activity that first removes the acetyl group to form ACV. cdnsciencepub.com In contrast, purified IPNS from this organism shows very low efficiency in converting adipyl-containing analogs. cdnsciencepub.com The regulation of secondary metabolite production in S. clavuligerus is complex, involving pathway-specific regulators like ClaR. nih.gov

Genetic and Molecular Basis of Biosynthetic Pathways

The biosynthesis of β-lactam antibiotics, such as penicillins and cephalosporins, is orchestrated by a series of enzymes encoded by genes typically clustered together on the chromosome of the producing microorganism. researchgate.netasm.org These biosynthetic gene clusters (BGCs) have been extensively studied in various fungi and bacteria, including species of Penicillium, Aspergillus, and Streptomyces.

The core pathway to isopenicillin N involves two key enzymes:

δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) : A large, multidomain non-ribosomal peptide synthetase (NRPS) that condenses the three precursor amino acids (L-α-aminoadipic acid, L-cysteine, and L-valine) into the linear tripeptide LLD-ACV. The gene encoding this enzyme is commonly referred to as pcbAB. genome.jp

Isopenicillin N synthase (IPNS) : This enzyme catalyzes the oxidative cyclization of the linear LLD-ACV tripeptide to form the bicyclic isopenicillin N nucleus. The corresponding gene is known as pcbC. genome.jp

Following the formation of isopenicillin N, the pathways diverge to produce different types of penicillins and cephalosporins. It is at this juncture that the N-acetylation to form this compound is thought to occur.

Gene Identification and Cloning Related to N-Acetylation in β-Lactam Pathways

Despite extensive research into β-lactam biosynthetic gene clusters, a specific gene encoding an N-acetyltransferase responsible for the conversion of isopenicillin N to this compound has not been definitively identified or cloned.

In many known β-lactam pathways, the modification of the α-aminoadipyl side chain of isopenicillin N is carried out by an isopenicillin N acyltransferase (IAT), encoded by the penDE gene in penicillin-producing fungi. researchgate.net This enzyme typically exchanges the α-aminoadipyl side chain for other acyl groups, such as phenylacetyl-CoA or phenoxyacetyl-CoA, to produce penicillins like penicillin G or penicillin V. However, this is a side-chain exchange reaction, not an N-acetylation of the existing side chain.

Searches of the genomic data for known β-lactam producing Streptomyces species have not revealed a clear candidate for an isopenicillin N N-acetyltransferase within the known penicillin or cephamycin gene clusters. While Streptomyces genomes contain numerous genes for acetyltransferases, which play roles in various metabolic processes including the biosynthesis of other secondary metabolites, none have been functionally characterized as being responsible for the N-acetylation of isopenicillin N. nih.gov The biosynthetic gene cluster for isopenicillin N in Streptomyces tokunonensis, the known producer of this compound, has not been specifically sequenced and analyzed to identify a potential N-acetyltransferase gene.

Regulation of Biosynthetic Gene Expression (if applicable)

The regulation of antibiotic biosynthesis in Streptomyces is a complex process, often involving pathway-specific regulatory genes located within the biosynthetic gene cluster, as well as global regulators that respond to nutritional and environmental signals. mdpi.com These regulatory networks ensure that the production of secondary metabolites, which is metabolically expensive, occurs at the appropriate stage of the bacterial life cycle.

Pathway-specific regulators, such as those from the SARP (Streptomyces Antibiotic Regulatory Protein) family, often act as transcriptional activators for the biosynthetic genes within their cluster. mdpi.com Global regulators can influence the expression of these pathway-specific regulators in response to factors like phosphate (B84403) or nitrogen availability, and cell density (quorum sensing). mdpi.com

As the gene for the N-acetylation of isopenicillin N has not been identified, the specific regulatory mechanisms controlling its expression are unknown. The formation of this compound as a "shunt product" suggests that its biosynthesis may not be as tightly regulated as the main penicillin pathway. nih.govnih.gov Shunt products can sometimes arise from the activity of enzymes with broad substrate specificity or from the accumulation of intermediates when a primary metabolic pathway is blocked or slowed down. rsc.orgnih.gov It is plausible that the N-acetylation of isopenicillin N is a detoxification or overflow mechanism, catalyzed by an acetyltransferase that is not part of the core β-lactam biosynthetic machinery. However, without the identification of the specific gene and its regulatory elements, this remains speculative.

Structural Elucidation Methodologies in N Acetylisopenicillin Research

Advanced Spectroscopic Techniques

Spectroscopic methods are fundamental in the structural elucidation of organic molecules like N-acetylisopenicillin. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its functional groups and atomic arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. measurlabs.com

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The identification of this compound produced by Streptomyces tokunonensis sp. nov. was confirmed using ¹H NMR spectroscopy. nih.gov The chemical shifts in a ¹H NMR spectrum are indicative of the electronic environment of the protons. msu.edu For instance, in N-acetylanthranilic acid, a related N-acetylated compound, distinct proton signals are observed. chemicalbook.com

Interactive Data Table: Representative ¹H NMR Chemical Shifts

Below is a table showing typical chemical shift ranges for protons in environments similar to those in this compound.

| Functional Group | Approximate Chemical Shift (δ, ppm) |

| -CH₃ (acetyl) | ~2.0 |

| -CH (β-lactam) | ~5.0-5.5 |

| -CH (thiazolidine) | ~4.0-4.5 |

| Side-chain protons | Variable |

Note: Actual chemical shifts can vary depending on the solvent and specific molecular conformation.

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural details by showing correlations between different nuclei. huji.ac.ilrutgers.edu

COSY experiments identify protons that are coupled to each other, helping to establish the connectivity of the carbon skeleton. rutgers.edu

HSQC and HMQC (Heteronuclear Multiple Quantum Correlation) experiments correlate directly bonded proton and carbon atoms. nanalysis.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together different molecular fragments. nih.govrsc.org

These 2D NMR experiments are essential for unambiguously assigning all the proton and carbon signals, especially in complex molecules. huji.ac.ilrsc.org The use of various 2D techniques allows for a full assignment of all signals in the NMR spectra. rsc.org

Mass Spectrometry (MS), including LC-MS and ESI-TOF for Accurate Mass Measurement

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. europa.eu

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. chromatographyonline.com This technique is highly sensitive and selective, making it suitable for analyzing complex mixtures and identifying specific compounds like N-acetylated metabolites. nih.govresearchgate.net LC-MS/MS, a tandem MS approach, further aids in structure elucidation by fragmenting the molecule and analyzing the resulting pieces. researchgate.net

Electrospray Ionization (ESI) and Time-of-Flight (TOF): Electrospray ionization (ESI) is a soft ionization technique that produces ions with minimal fragmentation, allowing for the determination of the molecular mass of the intact molecule. europa.euub.edu When coupled with a Time-of-Flight (TOF) mass analyzer, it provides high-resolution and accurate mass measurements. europa.eu This accuracy is critical for determining the elemental composition of a molecule. waters.comlcms.cz High-resolution TOF MS can often distinguish between compounds with the same nominal mass but different elemental formulas. lcms.czspectroscopyonline.com

Interactive Data Table: Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

| Molecular Formula | C₁₆H₂₃N₃O₇S | Determined from accurate mass measurement. |

| Monoisotopic Mass | 417.1257 | The exact mass of the most abundant isotope combination. |

| Ionization Mode | ESI- | Negative ion mode is often suitable for acidic compounds. |

| Mass Accuracy | < 5 ppm | High accuracy confirms the elemental composition. waters.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational excitations of its chemical bonds. msu.edu This technique is particularly useful for identifying the presence of specific functional groups. msu.eduwikipedia.org

In the context of this compound, IR spectroscopy would be used to confirm the presence of key functional groups:

β-lactam carbonyl (C=O) stretch: A characteristic strong absorption band typically appears in the range of 1770-1820 cm⁻¹.

Amide carbonyl (C=O) stretch: From the N-acetyl group, this appears around 1630-1680 cm⁻¹.

Carboxylic acid O-H stretch: A very broad absorption is expected in the region of 2500-3300 cm⁻¹. libretexts.org

Carboxylic acid C=O stretch: This absorption is found around 1700-1725 cm⁻¹. libretexts.org

N-H stretch: Associated with the amide group, appearing around 3200-3400 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| β-Lactam C=O | 1770 - 1820 |

| Amide C=O | 1630 - 1680 |

| Carboxylic Acid O-H | 2500 - 3300 (broad) |

| Carboxylic Acid C=O | 1700 - 1725 |

| N-H Stretch | 3200 - 3400 |

Data compiled from typical ranges for these functional groups. msu.edulibretexts.org

X-ray Crystallography for Definitive Structure Determination

While spectroscopic methods provide powerful evidence for a molecule's structure, X-ray crystallography is considered the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. From this pattern, an electron density map can be generated, revealing the precise positions of each atom in the molecule.

Although a powerful tool for protein structure and sequence determination, obtaining suitable crystals can be a significant bottleneck in the process. nih.gov For a molecule like this compound, a successful X-ray crystallographic analysis would provide definitive proof of its stereochemistry and the conformation of the bicyclic ring system.

Chromatographic and Separation Techniques in Structural Confirmation

Chromatographic techniques are essential for the isolation and purification of a target compound from a mixture, which is a prerequisite for accurate structural analysis.

High-Performance Liquid Chromatography (HPLC) for Purification and Identity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of compounds like this compound. nih.govidtdna.comidtdna.com In the study of this compound from Streptomyces tokunonensis, HPLC was used to isolate it from isopenicillin N. nih.gov

Purification: HPLC allows for the separation of the desired compound from byproducts and impurities, ensuring that the sample used for spectroscopic analysis is of high purity. microsynth.combiobasic.com Different HPLC methods, such as reversed-phase (RP-HPLC) and ion-exchange (IEX-HPLC), can be employed based on the physicochemical properties of the molecule. idtdna.com

Identity Confirmation: The retention time of a compound in an HPLC system is a characteristic property under specific conditions (e.g., column, mobile phase, flow rate). By comparing the retention time of an unknown sample to that of a known reference standard, its identity can be tentatively confirmed.

The use of HPLC is crucial for obtaining the pure this compound necessary for detailed and unambiguous structural elucidation by spectroscopic and crystallographic methods. nih.gov

Thin-Layer Chromatography (TLC) and Column Chromatography

In the structural elucidation of this compound, Thin-Layer Chromatography (TLC) and Column Chromatography are fundamental techniques for the separation, purification, and preliminary identification of the compound from complex fermentation broths. These methods exploit the differential partitioning of components between a stationary phase and a mobile phase to achieve separation.

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and versatile analytical technique used extensively in the study of this compound and other beta-lactam antibiotics. Current time information in Tokyo, JP.researchgate.net It serves several key purposes in the research workflow: monitoring the progress of purification, identifying fractions containing the target compound, and providing preliminary data on the purity of a sample.

Detailed Research Findings: In the analysis of penicillin derivatives, silica (B1680970) gel is the most commonly used stationary phase due to its polarity, which allows for effective separation of these polar compounds. researchgate.netdcu.ie The choice of the mobile phase is critical and is optimized to achieve clear separation between the target compound and impurities. A mixture of solvents is often required to obtain the desired polarity. For instance, solvent systems for penicillin analysis frequently include combinations of a moderately polar solvent like ethyl acetate (B1210297) with a non-polar solvent such as hexane, and sometimes a small amount of a highly polar solvent like acetic acid to improve spot shape and resolution. rsc.org

Detection of this compound on a TLC plate requires visualization techniques as the compound is not colored. Standard methods include:

UV Light: TLC plates incorporated with a fluorescent indicator (e.g., silica gel GF254) will show spots for UV-active compounds, like beta-lactams, as dark-blue or green fluorescent quenching areas under short-wave UV light (254 nm). researchgate.net

Iodine Vapor: Exposure of the developed TLC plate to iodine vapor in a sealed chamber results in the temporary appearance of yellow or brown spots where compounds are present, as iodine molecules adsorb to the organic compounds. researchgate.net

Ninhydrin (B49086) Stain: For compounds possessing a primary or secondary amine, spraying with a ninhydrin solution followed by heating produces a characteristic purple or yellow color. researchgate.net While this compound itself would not react, this method is useful for detecting related impurities like 6-aminopenicillanic acid. ijpsjournal.com

The retention factor (Rf), calculated as the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter obtained from TLC. youtube.com While specific Rf values for this compound are not widely published, representative data for related penicillin compounds on silica gel plates demonstrate the typical separation achieved.

Interactive Data Table: Representative TLC Data for Penicillin-Related Compounds The following table illustrates typical Rf values for penicillin-class compounds using different solvent systems. Note: This data is representative of the class of compounds and not specific to this compound.

| Compound | Mobile Phase System (v/v/v) | Rf Value (approx.) |

| Penicillin G | Butanol:Water:Acetic Acid (60:20:20) | 0.65 |

| Ampicillin | Butanol:Water:Acetic Acid (60:20:20) | 0.50 |

| Amoxicillin | Butanol:Water:Acetic Acid (60:20:20) | 0.45 |

| 6-Aminopenicillanic Acid | Ethyl Acetate:Methanol:Water (7:2:1) | 0.30 |

Column Chromatography

Column chromatography is the primary preparative technique used to isolate and purify this compound from the crude extract of a fermentation broth. mdpi.com This method allows for the separation of much larger quantities of material than TLC, making it essential for obtaining the pure compound required for subsequent structural analysis by spectroscopic methods.

Detailed Research Findings: The process typically involves "bioassay-guided fractionation," where fractions are collected from the column and tested for antimicrobial activity to track the location of the desired antibiotic. researchgate.netnih.gov

The stationary phase is most commonly silica gel (100-200 mesh), packed into a glass column. researchgate.net The crude extract is loaded onto the top of the column, and a solvent or a gradient of solvents (the mobile phase) is passed through the column. frontiersin.org A typical elution strategy starts with a non-polar solvent (e.g., hexane) and gradually increases the polarity by adding a more polar solvent (e.g., ethyl acetate). Current time information in Tokyo, JP.frontiersin.org This gradient elution ensures that compounds are separated based on their polarity, with less polar compounds eluting first, followed by more polar compounds like this compound.

Fractions of the eluate are collected sequentially and analyzed by TLC to determine their composition. frontiersin.org Fractions containing the same compound profile (i.e., spots with the same Rf value) are pooled together. dcu.ie This process is repeated, sometimes with different solvent systems, until the this compound is isolated in a pure form.

Interactive Data Table: Illustrative Column Chromatography Purification Scheme The table below outlines a representative fractionation scheme for the purification of a target compound from a Streptomyces extract. Note: This represents a general procedure and is not based on a specific published method for this compound.

| Fraction Numbers | Mobile Phase (Hexane:Ethyl Acetate Gradient) | Key Compounds Expected | TLC Rf of Target (Approx.) |

| 1-20 | 95:5 | Non-polar lipids and pigments | - |

| 21-45 | 80:20 | Less polar secondary metabolites | - |

| 46-70 | 60:40 | This compound & related compounds | 0.40 |

| 71-90 | 40:60 | More polar impurities | - |

| 91-100 | 20:80 | Highly polar impurities | - |

This systematic application of column chromatography, guided by TLC analysis, is indispensable for obtaining the high-purity this compound necessary for definitive structural elucidation by methods such as NMR and mass spectrometry.

Analytical Research and Characterization of N Acetylisopenicillin

Development and Validation of Quantitative and Qualitative Analytical Methods

The development of robust analytical methods is a prerequisite for the accurate analysis of N-Acetylisopenicillin in various matrices. Validation ensures that these methods are fit for their intended purpose, providing reliable data for research applications. particle.dkeuropa.eu The validation process involves establishing key performance characteristics to demonstrate that the method is accurate, precise, and specific for the analyte . wjarr.comnpra.gov.my

Chromatography coupled with mass spectrometry offers high sensitivity and selectivity, making it an indispensable tool for the analysis of penicillin compounds like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the predominant technique for analyzing polar and thermally labile compounds such as beta-lactam antibiotics. Its applicability to a wide range of pesticides and pharmaceuticals showcases its versatility. eurl-pesticides.eu For this compound, LC-MS/MS (tandem mass spectrometry) provides a powerful platform for both quantification and structural confirmation. nih.gov The method typically involves:

Sample Preparation : Simple procedures like protein precipitation with acetonitrile (B52724) are often sufficient for cleaning up biological samples such as fermentation broths or cell culture media. rsc.org

Chromatography : Reversed-phase chromatography is commonly used, with C18 columns being a popular choice. rsc.orgresearchgate.net A gradient elution using a mobile phase of water and an organic solvent (like acetonitrile or methanol) with an acidic modifier (e.g., 0.1% formic acid) is employed to achieve separation. rsc.org

Ionization : Electrospray ionization (ESI) in positive mode is typically used for penicillins, as it is effective for polar molecules. rsc.org

Detection : Multiple Reaction Monitoring (MRM) is used in tandem MS for its high selectivity and sensitivity, allowing for the detection of precursor and product ions specific to this compound. rsc.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is less commonly used for intact penicillins due to their low volatility and thermal instability. hpst.cz However, GC-MS can be employed following a derivatization step to convert the polar analyte into a more volatile and thermally stable compound. mdpi.com For instance, silylation is a common derivatization technique used for compounds with active hydrogens. While LC-MS/MS is generally preferred for its direct analysis capabilities, GC-MS/MS remains a powerful tool for specific applications, offering high chromatographic resolution. eurl-pesticides.euhpst.cz

A comparative table of typical MS parameters for penicillin analysis is provided below.

| Parameter | LC-MS/MS (for Penicillins) | GC-MS/MS (for derivatized Penicillin G) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electron Impact (EI) |

| Precursor Ion (m/z) | e.g., 335.1 (Penicillin G) rsc.org | Specific to derivatized molecule |

| Product Ions (m/z) | e.g., 175.9, 160 (Penicillin G) rsc.org | Specific to derivatized molecule mdpi.com |

| Collision Energy | Analyte-dependent (e.g., 12-16 eV) rsc.org | Optimized for fragment ion abundance mdpi.com |

| Analysis Mode | Multiple Reaction Monitoring (MRM) rsc.org | Selected Reaction Monitoring (SRM) mdpi.com |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. nih.gov Method optimization is crucial to ensure adequate separation (resolution) from other components in the sample matrix, such as precursors, degradation products, or other metabolites. mdpi.com Key parameters for optimization include:

Mobile Phase Composition : The ratio of the aqueous component to the organic modifier (typically acetonitrile or methanol) is adjusted to control the retention time of this compound. chromatographyonline.com The ideal retention factor (k) should be between 2 and 10 to avoid co-elution with matrix components and to prevent excessive peak broadening. chromatographyonline.com

Mobile Phase pH : The pH of the aqueous portion of the mobile phase is critical, especially for ionizable compounds like this compound which contains carboxylic acid groups. Adjusting the pH to be at least one unit away from the analyte's pKa ensures consistent retention and peak shape. chromatographyonline.commastelf.com Buffers such as acetate (B1210297) or phosphate (B84403) are used to maintain a stable pH. semanticscholar.org

Column Selection : Reversed-phase columns, particularly C18, are widely used for their ability to separate moderately polar compounds. The choice of column dimensions (length, internal diameter) and particle size affects efficiency and analysis time. sigmaaldrich.com

Flow Rate and Temperature : Adjusting the flow rate can influence resolution and analysis time. mdpi.com Column temperature can also be optimized to improve peak shape and separation efficiency. mdpi.com A consistent temperature is vital for reproducible results. mastelf.com

The following table summarizes typical starting conditions and optimization goals for an HPLC method for a penicillin-like compound.

| HPLC Parameter | Typical Condition | Optimization Goal |

| Column | C18, 250 mm x 4.6 mm, 5 µm semanticscholar.org | Achieve high column efficiency (>2000 plates) mdpi.com |

| Mobile Phase | Acetonitrile:Water with Buffer (pH 3-6) semanticscholar.orgnih.gov | Obtain optimal retention and selectivity (α > 1.1) sigmaaldrich.com |

| Flow Rate | 0.8 - 1.4 mL/min mdpi.comsemanticscholar.org | Balance resolution with analysis time |

| Temperature | 25-45 °C semanticscholar.orgmdpi.com | Improve peak symmetry (Tailing factor ≤ 2.0) mdpi.com |

| Detection | UV, e.g., 200-275 nm researchgate.netsemanticscholar.org | Maximize signal-to-noise ratio for the analyte |

Chromatography-Mass Spectrometry Approaches (GC-MS, LC-MS)

Sample Preparation and Isolation Strategies for Research Purposes

Effective sample preparation is essential to remove interfering substances from the matrix, concentrate the analyte, and ensure compatibility with the analytical system.

This compound N has been successfully isolated from the culture broth of microorganisms like Streptomyces tokunonensis sp. nov. nih.govmedchemexpress.com The extraction and purification process from such a biological source typically involves multiple steps:

Cell Removal : The first step is the removal of microbial cells from the fermentation broth, usually achieved by centrifugation or filtration to obtain a cell-free supernatant. nih.gov

Initial Purification/Concentration : The crude extract in the supernatant can be further purified. A common technique is salt precipitation using ammonium (B1175870) sulfate (B86663) to precipitate proteins and other macromolecules, which can then be removed by centrifugation. google.com This step reduces baseline contamination in subsequent HPLC analysis. google.com

Solid-Phase Extraction (SPE) : SPE is a widely used technique for sample cleanup and concentration. For penicillin-like compounds in aqueous matrices, cartridges such as Oasis HLB (Hydrophilic-Lipophilic Balanced) are effective. ub.edu The process involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the target analyte with a suitable organic solvent like methanol. ub.edu

Chromatographic Purification : For obtaining high-purity this compound for use as a research standard, further purification using preparative chromatography techniques like gel filtration or ion-exchange chromatography may be necessary. google.comfrontiersin.org

Assessment of Analytical Performance Characteristics (e.g., linearity, precision, robustness in research)

Validation of an analytical method involves assessing its performance characteristics to ensure it is reliable for its intended use. europa.euelementlabsolutions.com For research purposes, key parameters include linearity, precision, and robustness. particle.dknpra.gov.my

Linearity : This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. wjarr.com It is typically evaluated by analyzing a series of standards at a minimum of five different concentrations and assessing the resulting calibration curve using linear regression. particle.dk The correlation coefficient (R²) is expected to be very close to 1.0. semanticscholar.org

Precision : Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (%RSD). It is assessed at two levels:

Repeatability (Intra-day precision) : Analysis of replicate samples during the same day, by the same analyst, and with the same equipment. europa.eu

Intermediate Precision (Inter-day precision) : Analysis performed on different days, with different analysts, or different equipment to show consistency. europa.eu

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. europa.euelementlabsolutions.com Parameters that may be varied include mobile phase composition (e.g., ±2%), pH (e.g., ±0.2 units), column temperature (e.g., ±5 °C), and flow rate (e.g., ±10%). nih.gov The method is considered robust if the %RSD of the results under these varied conditions remains within acceptable limits. nih.gov

The table below presents typical acceptance criteria for these performance characteristics in a validated HPLC method for pharmaceutical research.

| Performance Characteristic | Parameter Measured | Typical Acceptance Criteria for Research |

| Linearity | Correlation Coefficient (R²) | ≥ 0.999 |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (%RSD) | ≤ 2% semanticscholar.org |

| Accuracy / Recovery | % Recovery of spiked analyte | 80-120% mdpi.commdpi.com |

| Robustness | %RSD across varied conditions | ≤ 2% nih.gov |

| Limit of Detection (LOD) | Signal-to-Noise Ratio | ~3:1 particle.dk |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio | ~10:1 particle.dk |

Role of N Acetylisopenicillin in Broader Biochemical Contexts

Characterization as a Shunt Metabolite in Secondary Metabolism

N-Acetylisopenicillin is characterized as a shunt metabolite of the primary penicillin biosynthetic pathway. cdnsciencepub.com A shunt metabolite is a compound formed when a metabolic intermediate is diverted from its main biosynthetic route into a side reaction. google.comgenome.jp This diversion prevents the intermediate from proceeding toward the intended final product of the pathway. In the context of penicillin biosynthesis, the central intermediate is isopenicillin N. news-medical.net Instead of being converted into major penicillins or cephalosporins, a portion of the isopenicillin N pool can be chemically modified—in this case, through acetylation—to form this compound. cdnsciencepub.comnih.gov

The formation of such shunt products can occur for several reasons, including the presence of enzymes with broad substrate specificity that can act on pathway intermediates, or the accumulation of an intermediate due to a bottleneck further down the pathway. The isolation of this compound from the culture broth of Streptomyces tokunonensis sp. nov., an organism that also produces isopenicillin N, provides direct evidence for its classification as a shunt product in this organism. cdnsciencepub.comnih.gov The process of interrupting a biosynthetic pathway, whether naturally or through genetic engineering, is a known strategy for generating and studying these types of metabolites. google.comgenome.jp

Intermediacy or Byproduct Formation in Related Biosynthetic Pathways

The biosynthesis of all penicillin and cephalosporin (B10832234) antibiotics begins with the condensation of three amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—to form the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). genome.jpnews-medical.net The key ring-forming step is catalyzed by the non-heme iron-dependent enzyme, isopenicillin N synthase (IPNS), which converts ACV into isopenicillin N (IPN). cdnsciencepub.comwikipedia.org This molecule, IPN, is a critical branch-point intermediate. genome.jpnih.gov From here, pathways diverge to produce various penicillins (in fungi like Penicillium) or cephalosporins (in bacteria and other fungi). news-medical.netasm.org

This compound is formed as a byproduct of this pathway through the N-acetylation of the α-aminoadipyl side chain of the isopenicillin N intermediate. cdnsciencepub.comnih.gov It is not considered a primary intermediate itself, as there is no evidence that it serves as a precursor for other major β-lactam antibiotics. Its formation represents a terminal side reaction. Research on ACV analogs, such as N-acetyl-ACV, in cell-free extracts of Streptomyces clavuligerus showed that crude enzyme preparations contained proteases capable of removing the acetyl group, thereby regenerating ACV for entry into the main pathway. cdnsciencepub.com However, purified IPNS was not an effective catalyst for the cyclization of the N-acetylated precursor. cdnsciencepub.com This suggests that the acetylation is not a recognized step in the primary pathway and is likely catalyzed by a separate, potentially promiscuous, N-acetyltransferase enzyme present in the organism. The co-production of this compound alongside isopenicillin N in Streptomyces tokunonensis further supports its status as a metabolic byproduct. nih.gov

| Compound | Role in Pathway | Reference |

|---|---|---|

| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | Linear tripeptide precursor | cdnsciencepub.comnews-medical.net |

| Isopenicillin N (IPN) | Central bicyclic intermediate; direct precursor to this compound | cdnsciencepub.comnih.gov |

| This compound | Acetylated shunt metabolite/byproduct of Isopenicillin N | cdnsciencepub.comnih.gov |

General Principles of Metabolic Pathways and Their Regulation Applicable to this compound

The formation of this compound is subject to the complex regulatory networks that govern secondary metabolism in its producing organism, Streptomyces tokunonensis. nih.govoup.com Since it is a direct derivative of isopenicillin N, any regulatory mechanism that controls the flux through the main penicillin pathway will inherently control the potential for this compound to be made.

General principles of metabolic regulation applicable to its formation include:

Hierarchical Control: The biosynthesis of secondary metabolites like antibiotics in Streptomyces is often controlled by a cascade of regulators. oup.comresearchgate.net Global regulators respond to environmental cues such as nutrient availability, stress, or cell density, which in turn activate pathway-specific regulators. nih.gov The production of secondary metabolites is typically initiated during a specific phase of growth, often following the depletion of a key nutrient. nih.govwikipedia.org

Gene Clustering and Specific Regulators: The genes encoding biosynthetic enzymes for a secondary metabolite are almost always organized into a biosynthetic gene cluster (BGC). frontiersin.org These clusters frequently contain genes for pathway-specific regulatory proteins, such as those from the Streptomyces Antibiotic Regulatory Protein (SARP) family, which act as activators for the genes within the cluster. frontiersin.orgasm.org The expression of the penicillin BGC in Streptomyces would be under such control, thereby governing the supply of isopenicillin N.

Precursor Supply and Metabolic Flux: The rate of this compound formation depends directly on the intracellular concentration of its precursor, isopenicillin N. Metabolic control analysis of the penicillin pathway in fungi has shown that the rate-limiting step can shift between the initial ACV synthetase (ACVS) and the isopenicillin N synthase (IPNS), demonstrating how metabolic flux is tightly controlled. nih.gov This principle ensures that the pool of intermediates is carefully managed.

Enzyme Promiscuity and Competition: The actual conversion of isopenicillin N to this compound relies on the activity of an N-acetyltransferase. The rate of this shunt reaction would depend on the catalytic efficiency of this enzyme for isopenicillin N versus its other potential substrates, as well as its competition with the primary pathway enzyme (isopenicillin N N-acyltransferase) that uses isopenicillin N to make other penicillins.

| Regulatory Level | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Global Regulation | Response to broad physiological and environmental signals (e.g., nutrient limitation, stress). | Triggers the onset of the entire secondary metabolic pathway, including the penicillin BGC. | nih.govoup.com |

| Pathway-Specific Regulation | Control by regulators encoded within the biosynthetic gene cluster (e.g., SARPs). | Directly activates transcription of the genes (like ipnA for IPNS) needed to produce the isopenicillin N precursor. | frontiersin.orgasm.org |

| Enzymatic Level | Control of reaction rates via enzyme kinetics, substrate availability, and competition. | The concentration of isopenicillin N and the activity of a competing N-acetyltransferase determine the final yield of the shunt product. | nih.gov |

Future Directions and Emerging Research Avenues in N Acetylisopenicillin Studies

Pathway Engineering for Biosynthesis of N-Acetylisopenicillin

Metabolic pathway engineering in microbial hosts presents a powerful strategy for the enhanced production and diversification of natural products like this compound. By leveraging genetic and metabolic manipulation, researchers can optimize the biosynthetic output and create novel derivatives. The heterologous production of complex molecules in well-characterized organisms such as Escherichia coli or Saccharomyces cerevisiae offers numerous advantages, including faster growth rates, simplified downstream processing, and the potential for greater yields compared to the native producers. frontiersin.org

Key strategies in the pathway engineering for this compound biosynthesis could involve:

Elimination of Competing Pathways: Knocking out or downregulating pathways that divert precursors away from this compound synthesis is a critical step. frontiersin.org For instance, pathways leading to other amino acid or peptide derivatives that consume the same precursors could be targeted for deletion.

Scaffold-Based Enzyme Co-localization: The spatial organization of biosynthetic enzymes on synthetic protein or DNA scaffolds can enhance pathway efficiency by creating substrate channels. frontiersin.org This strategy minimizes the diffusion of intermediates and can increase local concentrations, driving reactions forward and reducing the accumulation of potentially toxic intermediates. frontiersin.org

Heterologous Host Optimization: The use of engineered host systems, such as Nicotiana benthamiana for plant-derived pathways or specialized microbial strains, can provide the necessary precursors and cellular environment for efficient production. frontiersin.org For example, a pathway could be split between different organisms in a co-culture system to distribute the metabolic load. frontiersin.org

Research in this area would focus on identifying the complete biosynthetic gene cluster for this compound, characterizing the function of each enzyme, and then applying these engineering principles to construct a robust and efficient microbial cell factory.

Advanced Computational Chemistry and Modeling for Structural and Mechanistic Insights

Computational chemistry and molecular modeling are indispensable tools for gaining a deeper understanding of the structure, properties, and reactivity of molecules like this compound. anu.edu.aukallipos.gr These in silico approaches allow researchers to investigate molecular behavior at an atomic level, providing insights that can guide experimental work. tarosdiscovery.com

Future computational studies on this compound are expected to focus on several key areas:

Structural Elucidation and Conformational Analysis: While the basic structure is known, detailed conformational analysis can reveal the molecule's flexibility and preferred three-dimensional shapes. This is crucial for understanding its interaction with biological targets or enzymes. Techniques like molecular dynamics simulations can model the dynamic behavior of the molecule in different solvent environments. kallipos.gr

Quantum Chemical Calculations: Quantum mechanics-based methods can be used to calculate a wide range of molecular properties, including electronic structure, spectroscopic signatures (like NMR chemical shifts), and reaction energetics. anu.edu.aukallipos.gr This can help in verifying the structure and understanding the chemical reactivity of the β-lactam ring and other functional groups.

Enzyme-Substrate Docking and Mechanistic Studies: For the enzymes involved in its biosynthesis, such as the N-acetyltransferase, molecular docking and combined quantum mechanics/molecular mechanics (QM/MM) simulations can elucidate the precise binding mode of the substrate and the catalytic mechanism. This knowledge is vital for future enzyme engineering efforts aimed at creating novel analogs.

Virtual Screening and Library Design: Computational approaches can be used to design libraries of potential this compound analogs with tailored properties. tarosdiscovery.com By modeling interactions with hypothetical targets, researchers can prioritize the synthesis of compounds with the highest likelihood of desired activity, accelerating the discovery process. entactbio.com

These computational methods, working in synergy with experimental data, will provide a comprehensive picture of this compound's chemical nature and biosynthetic origins. tarosdiscovery.com

Innovative Analytical Platforms for Comprehensive Metabolite Profiling

The comprehensive analysis of all metabolites—the metabolome—within a biological system is crucial for understanding the context of this compound production. nih.gov Innovative analytical platforms are enabling researchers to identify and quantify a vast array of compounds with high sensitivity and accuracy, providing a snapshot of the metabolic state of a producing organism. mdpi.com

The primary analytical platforms for such studies are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Mass Spectrometry-Based Platforms: Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are workhorses of metabolomics. nih.govnih.gov They offer exceptional sensitivity and the ability to separate complex mixtures. mdpi.com Advanced systems, such as those using high-resolution mass analyzers (e.g., Orbitrap), allow for precise mass measurements, which aids in the confident identification of this compound and its metabolic precursors and byproducts. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a highly reproducible and non-destructive technique that provides detailed structural information about metabolites. mdpi.comnih.gov While less sensitive than MS, NMR is excellent for quantifying major metabolites and identifying unknown compounds based on their unique spectral fingerprints. mdpi.com

To manage and interpret the vast datasets generated by these platforms, specialized bioinformatics tools and databases are essential. nih.gov Platforms like MetaboAnalyst provide a suite of tools for statistical analysis, data visualization, and pathway mapping, allowing researchers to identify metabolites that are significantly changed under different production conditions. nih.govxialab.ca The use of molecular networking, based on tandem MS (MS/MS) data, can further help to rapidly dereplicate known compounds and identify novel, related structures within a crude extract. mdpi.com

Future research will likely involve the application of these integrated "omics" approaches to map the metabolic fluxes in engineered production strains, identifying bottlenecks and guiding further optimization of this compound biosynthesis.

Exploration of Chemo-Enzymatic Approaches for Tailored this compound Analogs

Chemo-enzymatic synthesis is a powerful and increasingly popular strategy that combines the flexibility of chemical synthesis with the high selectivity of biocatalysis. frontiersin.orgnih.gov This approach is particularly well-suited for creating tailored analogs of natural products like this compound, enabling the generation of novel compounds that are inaccessible through purely chemical or biological means. nih.gov

The core principle of this approach involves using chemical methods to create a precursor molecule that can then be acted upon by one or more enzymes. frontiersin.org For this compound, this could involve several strategies:

Enzymatic Modification of Synthetic Precursors: Chemists could synthesize analogs of the isopenicillin N core, which could then be fed to the N-acetyltransferase enzyme. The promiscuity of this enzyme could be exploited to accept a range of modified substrates, leading to a library of new N-acylated penicillin compounds.

Late-Stage Functionalization: A chemically synthesized this compound scaffold could be subjected to enzymatic reactions that perform specific, late-stage modifications. nih.gov This could include hydroxylations, glycosylations, or other transformations catalyzed by engineered enzymes, adding molecular diversity at specific positions.

One-Pot Cascade Reactions: More advanced approaches involve designing one-pot cascade reactions where chemical and enzymatic steps run concurrently or sequentially. rsc.org This enhances efficiency and reduces the need for intermediate purification steps. However, a key challenge is ensuring the compatibility of reaction conditions (solvent, temperature, pH) for both the chemical catalyst and the enzyme. rsc.org

By combining the rational design of substrates with the selective power of enzymes, chemo-enzymatic synthesis provides a versatile platform for exploring the structure-activity relationship of this compound analogs. nih.gov This could lead to the discovery of compounds with novel properties or enhanced stability.

Q & A

Q. How should conflicting NMR data for this compound be addressed in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.